4-(Furan-2-yl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-3,5-dimethylisoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furyl methyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized under acidic conditions to yield the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce amines.
Scientific Research Applications
4-(Furan-2-yl)-3,5-dimethylisoxazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfural share the furan ring structure.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring structure.
Uniqueness
4-(Furan-2-yl)-3,5-dimethylisoxazole is unique due to the combination of both furan and isoxazole rings in its structure This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-(furan-2-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-9(7(2)12-10-6)8-4-3-5-11-8/h3-5H,1-2H3 |
InChI Key |
FFWZWSAKHIWGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.